N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

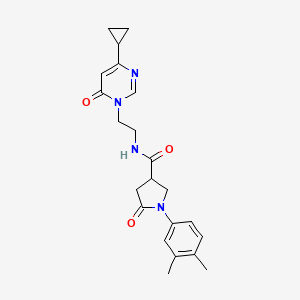

This compound is a structurally complex molecule featuring two distinct heterocyclic moieties: a 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl group and a 5-oxopyrrolidine-3-carboxamide unit linked via an ethyl chain. The pyrimidinone ring is substituted with a cyclopropyl group at position 4, while the pyrrolidone moiety is functionalized with a 3,4-dimethylphenyl group.

The compound’s synthesis likely involves multi-step reactions, such as condensation of substituted aldehydes and ketones followed by cyclization, akin to methods described for analogous pyrimidine derivatives (e.g., using acetic acid or n-butanol as solvents under reflux) . Its structural complexity necessitates advanced characterization techniques, including NMR, IR, and mass spectrometry, to confirm regiochemistry and substituent effects.

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-14-3-6-18(9-15(14)2)26-12-17(10-21(26)28)22(29)23-7-8-25-13-24-19(11-20(25)27)16-4-5-16/h3,6,9,11,13,16-17H,4-5,7-8,10,12H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBMMUUYMUGOBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=NC(=CC3=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide generally involves multi-step synthesis.

Starting with the synthesis of 4-cyclopropyl-6-oxopyrimidinone through cyclization of appropriate β-keto esters and amidines.

This intermediate then undergoes N-alkylation with 2-bromoethylamine to produce the primary amine derivative.

Simultaneously, 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is activated using reagents like carbodiimides to form the corresponding amide linkage.

Industrial Production Methods: : Industrially, the steps above are scaled, with particular attention to the optimization of reaction conditions such as temperature, solvent choice, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound could undergo oxidation at the cyclopropyl or pyrimidine ring positions. Common oxidizing agents used might include KMnO4 or H2O2.

Reduction: : It could be reduced, especially at the ketone groups, using agents like NaBH4 or LiAlH4.

Substitution: : Electrophilic aromatic substitution can occur on the dimethylphenyl ring, with reagents like bromine or nitronium ions.

Common Reagents and Conditions: : Reagents such as Grignard reagents for nucleophilic additions, Lewis acids for cyclization reactions, and Palladium catalysts for coupling reactions are typically employed.

Major Products Formed: : The primary products from these reactions include various derivatives where functional groups have been modified, leading to an array of analogs with potentially differing biological activities.

Scientific Research Applications

Initial studies have indicated that N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide may exhibit significant biological activities, particularly as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. The compound's ability to modulate these pathways suggests potential therapeutic applications in areas such as oncology and neurology.

Case Studies and Research Findings

Recent research has explored the applications of similar compounds derived from pyrimidine structures. For instance:

- A study published in MDPI highlighted that derivatives exhibiting anti-lipid peroxidation activity were synthesized from pyrimidine-based compounds, suggesting potential antioxidant properties .

- Another investigation focused on the synthesis of pyrimidine derivatives for their inhibitory effects on specific enzymes related to cancer pathways. These studies illustrate the ongoing interest in developing compounds that can modulate biological activities effectively .

Potential Applications in Drug Development

Given its structural characteristics and preliminary biological activity data, this compound holds promise as a candidate for drug development. Its potential applications include:

- Oncology : Targeting cancer cell signaling pathways.

- Neurology : Modulating neurotransmitter systems for neuroprotective effects.

Mechanism of Action

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects through:

Molecular Targets: : Binding to enzymes or receptors in a specific manner due to its unique structure.

Pathways Involved: : Inhibition or activation of biochemical pathways, often involving nucleic acid synthesis or protein modulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with pyrimidinone and pyrrolidone derivatives studied in the literature. For example:

- Compound 1 and 7 (from ) are pyrimidinone derivatives with varying substituents. NMR data (Table 2, Figure 6 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are highly sensitive to substituent changes. The cyclopropyl and dimethylphenyl groups in the target compound would likely induce distinct shifts in these regions, aiding structural differentiation from analogues.

- Pyrimidine carboxamides in , such as 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, highlight the role of aromatic substituents (e.g., nitrophenyl, indole) in modulating solubility and bioactivity. The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to nitro-substituted analogues .

Table 1: Key Substituent Effects in Pyrimidinone Derivatives

Grouping in Chemical Models (Lumping Strategy)

Per , compounds with similar structures are often "lumped" in predictive models to simplify reaction networks. The target compound’s pyrimidinone-pyrrolidone scaffold may group it with:

- Pyrimidinone surrogates (e.g., for metabolic stability studies).

- Pyrrolidone-containing drugs (e.g., anticonvulsants or kinase inhibitors).

This lumping approach reduces computational complexity but may overlook subtle substituent effects, such as the cyclopropyl group’s steric impact .

Table 2: Lumped Groups for Predictive Modeling

| Group | Representative Compounds | Key Reactions Modeled |

|---|---|---|

| Pyrimidinones | Target compound, Rapamycin analogues | Hydrolysis, oxidation |

| Pyrrolidones | Anticonvulsants, PDE4 inhibitors | Ring-opening, N-demethylation |

ADMET and Pharmacokinetic Predictions

highlights the importance of chemical diversity in robust ADMET models. Equation (4) in , which incorporates parameters like log $ k $ and molecular volume ($ V $), may better predict the target compound’s bioavailability compared to narrower models (e.g., equation 2). Key considerations include:

- Metabolic stability : The cyclopropyl group may reduce oxidative metabolism compared to methyl-substituted analogues.

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several important structural components:

- Cyclopropyl Group : This moiety contributes to the compound's unique pharmacological properties.

- Pyrimidine Ring : Known for its role in various biological activities, this ring enhances the compound's interaction with biological targets.

- Pyrrolidine Core : This structure is associated with various therapeutic effects, particularly in enzyme inhibition.

The molecular formula for this compound is , indicating the presence of multiple nitrogen and oxygen atoms that are crucial for its biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in key metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

- Anti-inflammatory Activity : Initial studies suggest that the compound inhibits nitric oxide (NO) release in lipopolysaccharide (LPS)-induced models, indicating potential anti-inflammatory effects similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Potential : The structural components of the compound suggest potential anticancer activity. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines .

- Antimicrobial Properties : Preliminary screening indicates that derivatives of this compound may possess antimicrobial properties against certain bacterial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

Table 1: Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions:

- Formation of the pyrimidine core.

- Introduction of the cyclopropyl group.

- Functionalization to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What strategies optimize the synthesis of this compound to achieve high purity and yield?

Methodological Answer:

- Reagent Selection : Use coupling agents like HBTU or HATU with DIPEA/NMM in DMF to facilitate amide bond formation, as demonstrated in pyrimidine-carboxamide syntheses .

- Purification : Employ reverse-phase HPLC (e.g., 90–96% purity achieved via gradient elution with acetonitrile/water) .

- Reaction Monitoring : Track intermediates via TLC or LC-MS to minimize side products, especially during cyclopropane or pyrrolidone ring formation .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Analysis : Assign 1H/13C NMR peaks to confirm substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; pyrrolidone carbonyl at ~170 ppm) .

- HRMS Validation : Verify molecular weight with ≤2 ppm error (e.g., [M+H]+ ion matching theoretical mass) .

- XRD Crystallography : Resolve stereochemistry of the pyrrolidine ring and cyclopropane orientation if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition : Use fluorogenic substrates to test inhibition of kinases or proteases, given the compound’s pyrimidine-pyrrolidone scaffold .

- Cellular Uptake : Perform confocal microscopy with fluorescently tagged analogs to assess membrane permeability .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for the cyclopropane moiety be resolved?

Methodological Answer:

- Dynamic NMR Studies : Analyze temperature-dependent splitting of cyclopropane proton signals to assess ring strain and conformational flexibility .

- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian09) with experimental NMR/XRD data to validate electronic environments .

- Isotopic Labeling : Synthesize 13C-labeled cyclopropane to clarify coupling patterns in overcrowded spectral regions .

Q. What multi-step synthetic routes improve scalability for analogs with modified aryl groups?

Methodological Answer:

- Parallel Synthesis : Use Ugi-type reactions to diversify the 3,4-dimethylphenyl group with varying electron-withdrawing/donating substituents .

- Protection-Deprotection : Temporarily mask the pyrrolidone carbonyl with tert-butyl groups during cyclopropane functionalization .

- Flow Chemistry : Optimize exothermic steps (e.g., DMDAAC copolymerization) in continuous reactors to enhance reproducibility .

Q. How should researchers address discrepancies in SAR studies for pyrimidine-pyrrolidone hybrids?

Methodological Answer:

- Meta-Analysis : Pool data from analogous compounds (e.g., thieno-pyrimidines vs. dihydropyridines) to identify scaffold-specific trends .

- Free-Energy Perturbation (FEP) : Model binding affinities to targets (e.g., PARP1 or CDK2) to rationalize outliers in potency data .

- Proteome Profiling : Use affinity chromatography with immobilized derivatives to identify off-target interactions confounding SAR .

Data Contradiction Analysis

Q. How to reconcile inconsistent IC50 values across enzymatic vs. cellular assays?

Methodological Answer:

- Pharmacokinetic Profiling : Measure compound stability in assay media (e.g., serum protein binding via ultrafiltration) .

- Metabolite Screening : Identify oxidative/dealkylation products (e.g., via LC-QTOF) that may alter activity in cells .

- Microenvironment Mimicry : Repeat cellular assays under hypoxic or high-glucose conditions to mimic in vivo stress .

Experimental Design Tables

| Parameter | Example from Literature | Reference |

|---|---|---|

| Reaction Solvent | DMF for carboxamide coupling | |

| Purification Yield | 75–85% after HPLC | |

| Cyclopropane Synthesis | DMDAAC copolymerization at 80°C | |

| Biological Assay Range | 1–100 µM in MTT cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.